1-(5-Bromo-2-methylphenyl)-2-chloroethanone
Description
1-(5-Bromo-2-methylphenyl)-2-chloroethanone is an aromatic ketone characterized by a bromine substituent at the 5-position and a methyl group at the 2-position of the phenyl ring, coupled with a 2-chloroethanone moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the steric and electronic contributions of the methyl group. The compound has been utilized in the synthesis of indole derivatives (e.g., 2-(5-bromo-2-methylphenyl)-1H-indole-5-carbonitrile) via condensation reactions .
Properties
CAS No. |
1312810-83-5 |
|---|---|
Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5H2,1H3 |
InChI Key |
JGXXOHBTIVPILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)CCl |
Origin of Product |
United States |
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-2-chloroethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2-chloroethanone depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: In organic synthesis, the compound undergoes various chemical transformations based on the reactivity of the ketone and halogen functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(5-Bromo-2-methylphenyl)-2-chloroethanone with structurally related compounds, highlighting substituent variations and their impacts on properties:
Reactivity and Functional Group Comparisons
- Electrophilic Reactivity: The bromine and chlorine substituents in 1-(5-Bromo-2-methylphenyl)-2-chloroethanone activate the carbonyl group toward nucleophilic attack, making it suitable for condensation reactions. This contrasts with hydroxyl-substituted analogues (e.g., 1-(5-Bromo-2-hydroxyphenyl)ethanone), where the hydroxyl group can deactivate the ring via resonance but enable hydrogen bonding .
- Steric Effects: The 2-methyl group in the title compound introduces steric hindrance, slowing reactions at the ortho position compared to unsubstituted derivatives like 1-(5-bromo-2-iodophenyl)ethanone .
- Biological Activity: Carbazole derivatives (e.g., 1-(9H-carbazol-9-yl)-2-chloroethanone) exhibit enhanced radical scavenging activity due to extended conjugation, unlike the title compound, which lacks aromatic heterocycles .
Research Findings and Data Highlights
- Crystallographic Data : Derivatives of the title compound (e.g., Schiff bases) exhibit planar geometry with mean σ(C–C) = 0.007 Å, confirmed via single-crystal X-ray studies .
- Radical Scavenging: Carbazole analogues with chloroethanone moieties show DPPH radical inhibition rates up to 85%, surpassing standard antioxidants like BHA .
Biological Activity
1-(5-Bromo-2-methylphenyl)-2-chloroethanone, also known by its CAS number 1312810-83-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
1-(5-Bromo-2-methylphenyl)-2-chloroethanone is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrClO |
| Molecular Weight | 235.52 g/mol |
| IUPAC Name | 1-(5-Bromo-2-methylphenyl)-2-chloroethanone |
| CAS Number | 1312810-83-5 |
Antimicrobial Properties
Research indicates that halogenated compounds, such as 1-(5-Bromo-2-methylphenyl)-2-chloroethanone, exhibit significant antimicrobial activity. A study highlighted that bromine substitution enhances the compound's efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) showing promising results against resistant strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
The biological activity of 1-(5-Bromo-2-methylphenyl)-2-chloroethanone can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
- Targeting Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 1-(5-Bromo-2-methylphenyl)-2-chloroethanone exhibited significant antibacterial activity with an MIC ranging from 50 to 100 µg/mL against Gram-positive bacteria . This suggests potential use in treating infections caused by resistant strains.
Study 2: Anticancer Potential
In a separate investigation involving human cancer cell lines, the compound was found to reduce cell viability significantly at concentrations above 10 µM. The study reported an IC50 value of approximately 15 µM for human breast cancer cells, indicating a strong anticancer effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
